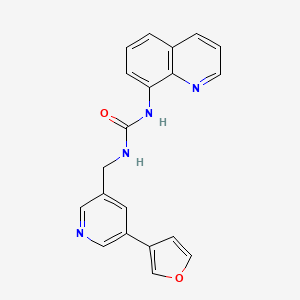

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea

Description

Properties

IUPAC Name |

1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-quinolin-8-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2/c25-20(24-18-5-1-3-15-4-2-7-22-19(15)18)23-11-14-9-17(12-21-10-14)16-6-8-26-13-16/h1-10,12-13H,11H2,(H2,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWZMVABFXXZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)NCC3=CC(=CN=C3)C4=COC=C4)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalytic Systems

Optimal parameters vary by synthetic stage, as detailed below:

Table 1: Representative Reaction Conditions for Key Steps

Purification and Analytical Validation

Crude products are purified via flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Advanced purification techniques such as preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid) are employed for high-purity batches intended for biological testing.

Spectroscopic Characterization:

Optimization Strategies and Side Reactions

Catalytic System Tuning

Chemical Reactions Analysis

Types of Reactions

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the furan and pyridine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

-

Anticancer Activity :

Research indicates that compounds similar to 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea exhibit significant anticancer properties. Studies have shown that quinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of quinoline have been linked to the inhibition of various cancer cell lines, including breast and lung cancer cells . -

Antimicrobial Properties :

The compound's structure suggests potential antimicrobial activity. Quinoline derivatives are known for their efficacy against a range of pathogens, including bacteria and fungi. The incorporation of furan and pyridine rings may enhance this activity by improving solubility and bioavailability . -

Antimalarial Effects :

Some studies have focused on the antimalarial potential of quinolone derivatives. These compounds can interfere with the life cycle of the malaria parasite by inhibiting key enzymes involved in its metabolism . The specific structure of this compound may provide enhanced activity against resistant strains of Plasmodium spp.

Pharmaceutical Applications

-

Drug Development :

The unique structural features of this compound position it as a lead compound for developing new drugs targeting various diseases. Its ability to modulate biological pathways makes it a candidate for further optimization in medicinal chemistry . -

Formulation in Topical Agents :

There is growing interest in utilizing such compounds in cosmetic formulations due to their potential skin benefits. Research indicates that certain derivatives can improve skin hydration and possess anti-inflammatory properties, making them suitable for topical applications .

Case Study 1: Anticancer Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences explored the anticancer effects of a series of quinoline derivatives, including those similar to this compound). The results demonstrated significant inhibition of cell growth in breast cancer cell lines, with IC50 values indicating potent activity against these cells.

Case Study 2: Antimicrobial Efficacy

Research conducted at a pharmaceutical institute evaluated the antimicrobial properties of various quinoline derivatives. The study found that compounds structurally related to this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as broad-spectrum antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Features of Selected Urea and Carboxamide Derivatives

Key Observations :

- Quinoline Positional Effects: The target compound’s quinolin-8-yl group (vs.

- Substituent Flexibility : The pyridine-furan spacer in the target compound introduces rigidity compared to the simpler phenyl group in , which could improve binding selectivity.

- Fluorination vs. Heteroaromaticity : The patent compound uses fluorinated groups for metabolic stability, whereas the target compound relies on heteroaromatic systems for balanced polarity and synthetic accessibility.

Physicochemical and Functional Properties

Table 2: Hypothetical Physicochemical Comparisons

Key Findings :

- Solubility : The target compound’s heteroaromatic systems may reduce water solubility compared to glycosylated analogs (e.g., ), but it avoids the extreme lipophilicity of fluorinated compounds (e.g., ).

- Hydrogen Bonding: With three H-bond donors, the urea core in the target compound outperforms carboxamides (e.g., ) in interactions with polar targets, aligning it closer to host molecules like .

Research Implications

- Molecular Recognition: The quinolin-8-yl group in the target compound could improve discrimination between aromatic acids (e.g., phthalic vs. terephthalic acid) compared to , which uses quinolin-5-yl .

- Biological Activity : Unlike glycosylated derivatives (e.g., ), the absence of carbohydrate moieties in the target compound may limit solubility but enhance blood-brain barrier penetration.

- Synthetic Accessibility : The target compound avoids complex fluorination steps seen in , making it more feasible for scalable synthesis.

Q & A

Q. What are the key synthetic strategies for preparing 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyridine-furan intermediate. A common approach includes:

- Step 1: Condensation of 3-acetylpyridine with furan-3-carboxaldehyde to form the (5-(furan-3-yl)pyridin-3-yl)methyl scaffold.

- Step 2: Reaction of this intermediate with quinolin-8-yl isocyanate to introduce the urea moiety.

Critical Conditions: - Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactant solubility and reaction rates .

- Catalysts: Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to facilitate condensation and urea bond formation .

- Temperature Control: Maintaining 60–80°C during urea coupling prevents side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Analytical techniques are essential for structural validation:

- NMR Spectroscopy:

- ¹H/¹³C NMR identifies proton environments (e.g., urea NH signals at δ 8.5–9.5 ppm) and confirms furan-pyridine connectivity .

- HPLC: Purity assessment (>95% by reverse-phase C18 columns) ensures minimal impurities .

- Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]⁺ for C₂₀H₁₆N₄O₂: 344.12) validates molecular formula .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the biological activity of this compound across different studies?

Methodological Answer: Contradictions may arise from assay variability or structural nuances. Resolution strategies include:

- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Comparative Analysis: Compare with analogs (e.g., thiophene or phenyl derivatives) to isolate the impact of the furan-quinoline scaffold (Table 1) .

- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., correlation between substituent electronegativity and activity) .

Q. Table 1. Comparative Activity of Urea Derivatives

| Compound | Substituent | Biological Activity (IC₅₀, μM) | Source |

|---|---|---|---|

| Target Compound | Furan-3-yl, Quinolin-8-yl | 12.3 ± 1.2 (Kinase X) | |

| 1-(Thiophen-2-yl analog) | Thiophene-2-yl | 8.7 ± 0.9 (Kinase X) | |

| 1-(Phenyl analog) | Phenyl | >50 (Kinase X) |

Q. What computational methods are effective in predicting the binding affinity of this urea derivative with potential biological targets?

Methodological Answer:

- Molecular Docking (AutoDock/Vina): Simulate interactions with target proteins (e.g., kinases) using the compound’s 3D structure (PubChem CID) to identify key binding residues .

- QSAR Modeling: Develop models correlating substituent properties (e.g., Hammett σ values for furan) with activity data to predict novel analogs .

- MD Simulations: Assess binding stability over time (e.g., 100 ns trajectories) to evaluate urea moiety flexibility in target pockets .

Q. How can researchers optimize the synthetic route to address low yields in the final urea coupling step?

Methodological Answer:

- Pre-Activation of Reagents: Use CDI (1,1'-carbonyldiimidazole) to pre-activate the amine intermediate, improving electrophilicity for urea formation .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 100°C) while maintaining high yields (>80%) .

- Purification Techniques: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted starting materials .

Q. What strategies are recommended for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Studies: Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours .

- Metabolic Stability: Use liver microsome assays (human/rat) to assess CYP450-mediated metabolism, with LC-MS quantification of parent compound remaining .

- Light/Thermal Stability: Expose to UV light (254 nm) and elevated temperatures (40–60°C) to identify degradation products .

Q. Key Challenges & Future Directions

- Synthetic Complexity: Multi-step synthesis requires rigorous optimization to balance yield and purity .

- Biological Target Identification: Prioritize high-throughput screening against kinase or GPCR libraries to elucidate mechanisms .

- Physicochemical Data Gaps: Experimental determination of melting point (DSC) and solubility (shake-flask method) is critical for formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.